molecular formula C12H14BrNO2 B1273728 2-Bromo-1-(4-morpholinophenyl)ethanone CAS No. 210832-85-2

2-Bromo-1-(4-morpholinophenyl)ethanone

Cat. No. B1273728
M. Wt: 284.15 g/mol
InChI Key: OUGMZFJPRSTGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-morpholinophenyl)ethanone is a chemical compound that is part of a broader class of brominated acetophenone derivatives. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The compound features a bromine atom attached to an acetophenone moiety, which is further substituted with a morpholine ring, a feature that could influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of brominated acetophenone derivatives can be achieved through various methods. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which suggests that a similar approach might be applicable for the synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone . Additionally, the synthesis of related compounds, such as (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one, is performed via Crossed-Aldol condensation, indicating that the brominated morpholinophenyl moiety can participate in further chemical transformations .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related bromophenyl compounds have been studied using both experimental and theoretical methods, such as Gaussian09 software package . These studies provide insights into the geometrical parameters, stability, and charge distribution within the molecule, which are crucial for understanding the reactivity and interaction of the compound with other molecules. The molecular electrostatic potential analysis indicates regions of electron density, which are important for predicting sites of reactivity.

Chemical Reactions Analysis

Brominated acetophenone derivatives can undergo various chemical reactions. For example, the derivatization of carboxylic acids using 4'-bromophenacyl triflate demonstrates the reactivity of bromophenones in esterification reactions . This suggests that 2-Bromo-1-(4-morpholinophenyl)ethanone could potentially be used as a derivatizing agent or undergo similar transformations. The absence of photolytic phenomena in certain solvents for a related compound also provides information on the stability of these molecules under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenone derivatives are influenced by their molecular structure. The presence of substituents such as the morpholine ring and the bromine atom can affect the compound's boiling point, melting point, solubility, and spectral properties. The antimicrobial activities of some bromophenyl compounds have been evaluated, indicating potential biological relevance . Additionally, the antioxidant properties of bromophenol derivatives have been assessed, showing that these compounds can exhibit significant radical scavenging activities .

Scientific Research Applications

Antimicrobial Activity

2-Bromo-1-(4-morpholinophenyl)ethanone has been utilized in synthesizing compounds with notable antimicrobial properties. For example, it has been used in the molecular docking study of novel synthesized pyrazole derivatives, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Khumar, Ezhilarasi & Prabha, 2018). Additionally, its derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various bacterial strains (Balaji et al., 2017).

Synthesis of Novel Compounds

This chemical is instrumental in synthesizing a range of novel compounds. A study demonstrated its use in creating new pyrimidines and thiazolidinones, all of which were screened for antibacterial activity (Merugu, Ramesh & Sreenivasulu, 2010). Moreover, it has been used in the design and synthesis of novel thiophene derivatives, which were evaluated for anti-inflammatory activity (Helal et al., 2015).

Molecular Docking and Synthesis Studies

2-Bromo-1-(4-morpholinophenyl)ethanone is significant in molecular docking studies, aiding in the in silico screening of bioactive compounds. This has been particularly useful in the discovery of compounds with potential biological activities (Thanusu, Kanagarajan & Gopalakrishnan, 2010).

Synthetic Methodologies

This compound has also been employed in various synthetic methodologies. For instance, its derivatives were used in a study exploring the synthesis of alpha, beta-unsaturated ketones as chalcone analogues, demonstrating a novel method for creating a wide variety of these analogues (Curti, Gellis & Vanelle, 2007).

Safety And Hazards

“2-Bromo-1-(4-morpholinophenyl)ethanone” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1-(4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGMZFJPRSTGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383631
Record name 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-morpholinophenyl)ethanone

CAS RN

210832-85-2
Record name 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholin-4-yl)phenacyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared from 1-[4-(4-morpholinyl)phenyl]ethanone (Aldrich) by procedures analogous to those used to prepare 2-bromo-1-[4-(1-piperidinyl)phenyl]ethanone (Example 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-morpholinophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-morpholinophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(4-morpholinophenyl)ethanone
Reactant of Route 4
2-Bromo-1-(4-morpholinophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(4-morpholinophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(4-morpholinophenyl)ethanone

Citations

For This Compound
1
Citations
DI Perez, V Palomo, C Pérez, C Gil… - Journal of Medicinal …, 2011 - ACS Publications
Development of kinase-targeted therapies for central nervous system (CNS) diseases is a great challenge. Glycogen synthase kinase 3 (GSK-3) offers a great potential for severe CNS …
Number of citations: 87 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.